7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

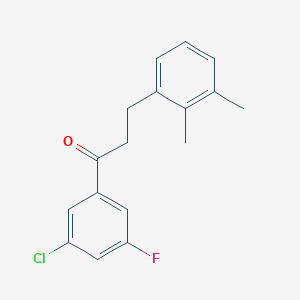

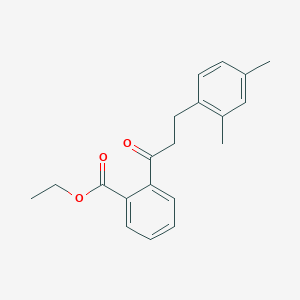

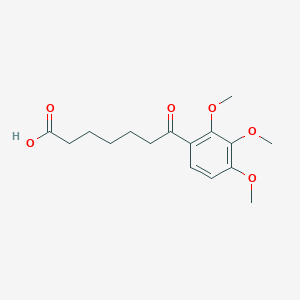

“7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic compound. It contains a heptanoic acid chain attached to a trimethoxyphenyl group . The trimethoxyphenyl group consists of a phenyl ring with three methoxy groups attached to it .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be used in the synthesis of this compound . Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could also be relevant .

Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-carbon chain (heptanoic acid) with a carboxylic acid group at one end and a 2,3,4-trimethoxyphenyl group at the other . The trimethoxyphenyl group is a phenyl ring with methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the carboxylic acid group or the aromatic ring. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic ring, being electron-rich, could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds . The aromatic ring would contribute to its stability and possibly its color .

科学的研究の応用

Antiproliferative Activity

The compound has been investigated for its potential in cancer therapy due to its moderate cytotoxicity against human epithelial lung carcinoma cells A549. This research highlights the synthesis of derivatives, including 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which exhibits these antiproliferative properties (Nurieva et al., 2015).

Chemical Synthesis and Transformation

The synthesis and transformation of compounds containing the 2,3,4-trimethoxyphenyl group are crucial for creating various natural products and pharmaceuticals. For example, the synthesis of 3,4,5-trimethoxyphenyllithium from bromide or iodide and its addition to electrophiles is an effective method for incorporating this unit via carbon-carbon bond formation, which can be relevant to derivatives of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid (Hoye & Kaese, 1982).

Novel Compound Synthesis

The research also encompasses the synthesis of novel compounds like methyl 7-oxoheptanoate, which is used for the synthesis of key intermediates in the preparation of prostaglandins. Such studies provide a foundation for further exploration of 7-oxoheptanoic acid derivatives in various scientific and pharmacological fields (Ballini & Petrini, 1984).

Endophytic Compound Discovery

Endophytes, microorganisms living within plants, are a source of novel bioactive compounds. Research has led to the discovery of p-aminoacetophenonic acids from mangrove endophytes, demonstrating the diverse potential of natural product research and the chemical variety that can be derived from or related to the 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid structure (Guan et al., 2005).

将来の方向性

作用機序

- Additionally, some TMP-bearing compounds exhibit anti-fungal, anti-bacterial, and antiviral activities .

- For example, it fits into the colchicine binding site of αβ-tubulin heterodimers, affecting microtubule dynamics .

- Alterations in the TMP moiety can significantly impact biological activity .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

特性

IUPAC Name |

7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXATJHWBISTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262248 |

Source

|

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951892-03-8 |

Source

|

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。